Prop-2-ynyl 2-cyanoacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

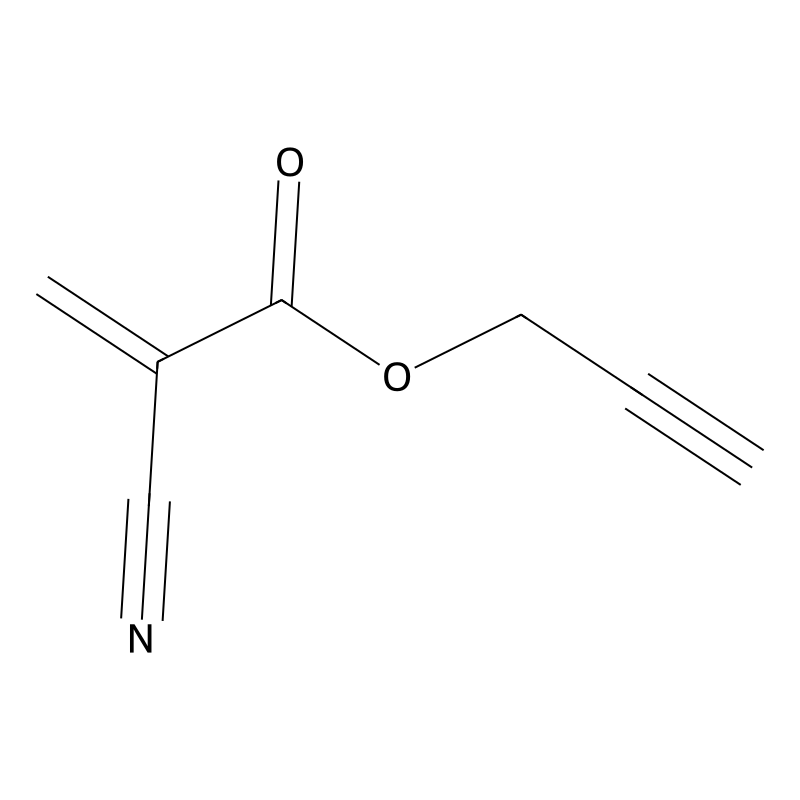

Prop-2-ynyl 2-cyanoacrylate is a member of the cyanoacrylate family, renowned for its rapid polymerization and strong adhesive properties. The compound features a cyano group (-CN) and an acrylate moiety, which contribute to its reactivity and utility in various applications. Its chemical structure can be represented as follows:

- Chemical Formula: C₅H₅N₃O₂

- Functional Groups: Cyanoacrylate and alkyne groups

The compound exhibits a low viscosity and is sensitive to moisture, which triggers its polymerization process, forming robust chains that bond surfaces together effectively.

The primary reaction mechanism of prop-2-ynyl 2-cyanoacrylate involves anionic polymerization. When exposed to moisture, the carbon-carbon double bond in the acrylate group reacts with water, leading to the formation of a carbanion. This initiates a chain reaction where additional monomers add to the growing polymer chain. The general reaction can be summarized as:

- Initiation: Moisture attacks the electrophilic carbon in the double bond.

- Propagation: Formation of a carbanion leads to further addition of monomers.

- Termination: The reaction continues until all available monomers are consumed or conditions change.

This mechanism is crucial for its application as an adhesive, allowing it to bond materials almost instantaneously upon contact with moisture in the air .

Prop-2-ynyl 2-cyanoacrylate exhibits biological activity primarily through its adhesive properties. It has been studied for potential applications in medical adhesives, particularly in wound closure and surgical procedures. The compound's rapid polymerization allows for quick sealing of tissues, which can enhance healing times and reduce infection risks.

Several methods exist for synthesizing prop-2-ynyl 2-cyanoacrylate:

- Condensation Reaction: The compound can be synthesized by condensing prop-2-ynyl cyanoacetate with formaldehyde under acidic or basic conditions.

- Knovenagel Condensation: This method involves reacting cyanoacetate with aldehydes or ketones, producing cyanoacrylate esters.

- Thermal Decomposition: Following initial synthesis, thermal treatments can further modify the compound's properties.

These methods allow for variations in the alkyl groups attached to the cyanoacrylate backbone, tailoring the compound for specific applications .

Prop-2-ynyl 2-cyanoacrylate finds diverse applications across various fields:

- Medical Adhesives: Used for suturing wounds and closing surgical incisions due to its rapid bonding capabilities.

- Industrial Adhesives: Employed in manufacturing processes requiring quick assembly and bonding of materials.

- Consumer Products: Found in household adhesives marketed as superglues or instant adhesives.

The versatility of prop-2-ynyl 2-cyanoacrylate stems from its strong adhesive properties and quick curing time upon exposure to moisture .

Studies have shown that prop-2-ynyl 2-cyanoacrylate interacts with various biological tissues and materials:

- Tissue Compatibility: Research indicates that it can bond well with skin and other soft tissues, making it suitable for medical applications.

- Material Compatibility: It effectively adheres to plastics, metals, and ceramics, broadening its use in industrial settings.

Several compounds share structural similarities with prop-2-ynyl 2-cyanoacrylate:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl 2-cyanoacrylate | C₅H₇NO₂ | Widely used in consumer superglues; strong adhesion |

| Methyl 2-cyanoacrylate | C₅H₅NO₂ | Known for rapid curing; used in medical applications |

| Butyl 2-cyanoacrylate | C₇H₁₃NO₂ | Offers flexibility; used in specialized industrial glue |

| Benzyl 2-cyanoacrylate | C₉H₉NO₂ | Provides enhanced bonding strength; suitable for plastics |

Prop-2-ynyl 2-cyanoacrylate is unique due to its alkyne group, which may impart different physical properties compared to other cyanoacrylates. This structural variation can influence its reactivity and adhesion characteristics, making it suitable for specific applications where traditional cyanoacrylates may not perform as effectively .

The discovery of cyanoacrylates traces back to 1942, when Dr. Harry Coover and his team at Eastman Kodak inadvertently synthesized ethyl cyanoacrylate while developing optically clear plastics for WWII gun sights. Though initially dismissed due to excessive adhesiveness, Coover recognized its potential during a 1951 project on heat-resistant jet canopy polymers, leading to the commercialization of cyanoacrylate adhesives by 1958.

Prop-2-ynyl 2-cyanoacrylate emerged later as a derivative optimized for niche applications. Its propargyl group enhances thermal stability and enables post-polymerization modifications via click chemistry, a feature exploited in modern nanotechnology. The compound’s development reflects broader trends in tailoring cyanoacrylate esters for specific industrial and medical uses.

Nomenclature and Structural Identification

IUPAC Name

Prop-2-ynyl 2-cyanoacrylate (CAS No. 44898-13-7).

Molecular Structure

The structure comprises:

- A cyano group (–C≡N) at the α-position, activating the double bond for rapid anionic polymerization.

- A vinyl group (CH₂=C) conjugated to the ester carbonyl.

- A propargyl ester (CH₂–C≡CH), introducing alkyne functionality.

Molecular Formula: C₇H₅NO₂

Molecular Weight: 135.12 g/mol.

Synthesis

Prop-2-ynyl 2-cyanoacrylate is synthesized via:

- Knoevenagel Condensation: Reacting cyanoacetate with formaldehyde to form 2-cyanoacrylic acid.

- Esterification: Introducing the propargyl group through reaction with propargyl alcohol under acidic conditions.

Key Reaction:

$$

\text{NC–CH}2\text{–COOR} + \text{HCHO} \rightarrow \text{NC–C(COOR)=CH}2 + \text{H}_2\text{O}

$$

R = propargyl group.

Significance in Polymer Science and Materials Chemistry

Prop-2-ynyl 2-cyanoacrylate’s utility stems from its rapid polymerization kinetics and functional versatility:

Polymerization Mechanism

- Anionic Initiation: Surface hydroxyl ions trigger chain-growth polymerization, forming rigid thermoplastic networks.

- Kinetics: Cure times range from seconds to minutes, dependent on humidity and substrate basicity.

Applications

Advantages Over Traditional Cyanoacrylates

Prop-2-ynyl 2-cyanoacrylate exhibits a distinctive molecular architecture characterized by the presence of both cyanoacrylate and propargyl functional groups [1] [2]. The compound consists of a 2-cyano-2-propenoic acid core esterified with a prop-2-ynyl alcohol moiety, resulting in the molecular formula C₇H₅NO₂ with a molecular weight of 135.12 g/mol [1] [3]. The systematic name for this compound is prop-2-ynyl 2-cyanoprop-2-enoate, and it is assigned the Chemical Abstracts Service registry number 44898-13-7 [1] [2].

The molecular structure features several key bonding elements that define its chemical behavior and spectroscopic properties. The cyanoacrylate core contains a cyano group (-CN) and an acrylate moiety, which contribute significantly to the compound's reactivity [1] . The presence of both the cyano group and the terminal alkyne functionality confers distinct electronic and steric properties that influence polymerization kinetics and adhesive performance [1].

The bonding analysis reveals multiple hybridization states within the molecule. The terminal alkyne carbon atoms adopt sp hybridization with characteristic C≡C triple bond lengths of approximately 1.20-1.21 Å [5]. The vinyl carbons in the cyanoacrylate moiety exhibit sp² hybridization, while the methylene carbons linking the two functional groups display sp³ hybridization [1]. The nitrile group features a C≡N triple bond with a characteristic length of 1.17-1.18 Å, providing strong electron-withdrawing character [6].

The molecular geometry displays a predominantly planar arrangement for the cyanoacrylate group due to conjugation effects, while the propargyl group maintains a linear geometry around the alkyne functionality [1]. This structural arrangement enables extended π-conjugation through the C=C-CO-O and C≡N systems, which significantly influences the compound's spectroscopic and electronic properties [6].

| Property | Value |

|---|---|

| Chemical Name (IUPAC) | prop-2-ynyl 2-cyanoprop-2-enoate |

| CAS Registry Number | 44898-13-7 |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol |

| SMILES Notation | C=C(C#N)C(=O)OCC#C |

| Physical State | Off white solid |

| Density | 1.129 g/cm³ |

Spectroscopic Techniques

FTIR-ATR Spectral Signatures

Fourier Transform Infrared Attenuated Total Reflectance spectroscopy provides comprehensive fingerprint identification of the functional groups present in prop-2-ynyl 2-cyanoacrylate [7] [8]. The FTIR-ATR spectrum exhibits several characteristic absorption bands that enable unambiguous structural identification and purity assessment.

The terminal alkyne C≡C stretching vibration appears as a characteristic band at approximately 2120 cm⁻¹, which is diagnostic for the propargyl group functionality [7] [5]. This absorption is typically sharp and well-defined due to the symmetry of the triple bond stretching mode. The intensity of this band can be used for quantitative analysis of the alkyne content in the compound.

The nitrile group produces a distinctive absorption band between 2240-2248 cm⁻¹, corresponding to the C≡N stretching vibration [7] [6]. This band may exhibit a slight shift compared to unconjugated nitriles due to the conjugation effects between the nitrile group and the adjacent vinyl system. The frequency shift provides valuable information about the electronic environment of the cyano group.

The vinyl C=C stretching vibration is observed at 1615 cm⁻¹, which represents a lower frequency compared to typical alkene absorptions due to conjugation with both the electron-withdrawing cyano group and the ester carbonyl [7]. This conjugation effect results in a reduced bond order and consequently a lower stretching frequency.

The ester carbonyl group exhibits a strong absorption at 1747 cm⁻¹, characteristic of the C=O stretching vibration [7]. This frequency is typical for α,β-unsaturated esters where the carbonyl group is conjugated with the vinyl system. The position and intensity of this band provide information about the ester functionality and its environment.

Additional characteristic absorptions include the vinyl C-H stretching vibration at 3130 cm⁻¹ and various fingerprint region bands that provide detailed structural information [7]. The methylene C-H stretching vibrations appear in the 2800-3050 cm⁻¹ region, while deformation and bending modes are observed in the lower frequency ranges.

NMR Profiling (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular framework and electronic environment of individual atoms within prop-2-ynyl 2-cyanoacrylate [9] [10].

Proton NMR Analysis

The ¹H NMR spectrum exhibits several distinctive resonance signals that enable complete structural characterization. The terminal alkyne proton appears as a characteristic triplet at 2.0-2.2 ppm due to coupling with the adjacent methylene protons [5] [10]. This chemical shift value is typical for terminal alkynes, where the cylindrical π-electron cloud around the triple bond provides significant shielding compared to vinyl protons.

The methylene protons adjacent to the alkyne (propargyl CH₂) resonate as a doublet at approximately 4.3-4.5 ppm, with the chemical shift reflecting the deshielding effect of both the alkyne and ester functionalities [10]. The coupling pattern confirms the structural connectivity between the alkyne and the ester linkage.

The vinyl protons of the cyanoacrylate moiety appear in the downfield region at 6.5-6.8 ppm, characteristic of alkene protons α to electron-withdrawing groups [10]. The cyano and ester substituents significantly deshield these protons, resulting in the observed downfield chemical shifts. The coupling patterns and chemical shifts provide confirmation of the vinyl substitution pattern.

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides complementary structural information with characteristic resonances for each carbon environment [11] [9]. The terminal alkyne carbon appears at 77-82 ppm, a region typical for sp-hybridized carbons [11]. The exact chemical shift depends on the electronic environment and substitution pattern.

The nitrile carbon resonates at 115-118 ppm, reflecting the highly deshielded nature of the cyano carbon due to the electronegative nitrogen atom and the sp hybridization [11]. This chemical shift range is characteristic for nitrile groups and provides unambiguous identification of the cyano functionality.

The ester carbonyl carbon appears at 170-175 ppm, typical for ester carbonyls in α,β-unsaturated systems [11]. The vinyl carbons of the cyanoacrylate group resonate in the 120-140 ppm region, with the exact positions dependent on the substitution pattern and conjugation effects.

The methylene carbon linking the alkyne to the ester appears at approximately 52-55 ppm, reflecting the sp³ hybridization and the influence of the adjacent functional groups [9]. Additional carbon signals in the aliphatic region correspond to other methylene carbons in the molecular framework.

Mass Spectrometric Validation

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation of prop-2-ynyl 2-cyanoacrylate [12] [13] [14]. Electrospray ionization mass spectrometry typically yields the protonated molecular ion [M+H]⁺ at m/z 136.0, confirming the molecular formula C₇H₅NO₂ [12].

The fragmentation pattern provides additional structural information through characteristic neutral losses and fragment ions. Common fragmentation pathways include loss of the propargyl group (C₃H₃, 39 mass units) to yield the cyanoacrylate fragment, and loss of carbon monoxide (28 mass units) from the ester functionality [13].

High-resolution mass spectrometry enables accurate mass determination with the exact mass calculated as 135.032 Da, providing confirmation of the elemental composition [1]. The mass spectral analysis is particularly valuable for purity assessment and identification of potential impurities or degradation products.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been successfully applied to cyanoacrylate analysis, enabling detailed characterization of both monomeric and polymeric species [14]. The technique provides information about polymerization products and molecular weight distributions when the compound undergoes anionic polymerization.

Crystallographic Data and Phase Behavior

Limited crystallographic data are available for prop-2-ynyl 2-cyanoacrylate in the literature, primarily due to the compound's tendency to undergo rapid polymerization under ambient conditions [15]. The available structural information suggests that the compound exists as an off-white solid under standard conditions with a density of 1.129 g/cm³ [16].

The phase behavior of prop-2-ynyl 2-cyanoacrylate is significantly influenced by its chemical reactivity and polymerization tendency [15]. The compound exhibits a melting point that is difficult to determine accurately due to concurrent polymerization processes that occur upon heating. The boiling point is reported as 224°C at 760 mmHg, though practical distillation requires careful temperature control to prevent polymerization [16].

The solid-state structure is expected to exhibit intermolecular interactions through dipole-dipole interactions involving the cyano and carbonyl groups [17]. These interactions may contribute to the observed crystalline stability and influence the compound's physical properties such as solubility and thermal behavior.

Crystal packing arrangements likely involve π-π stacking interactions between the conjugated cyanoacrylate systems and potential hydrogen bonding interactions with trace moisture or impurities [18]. The linear geometry of the propargyl group may facilitate efficient packing arrangements that contribute to the solid-state stability.

The compound's hygroscopic nature and sensitivity to nucleophilic initiators significantly affect its phase behavior and storage requirements [1]. Exposure to moisture or basic conditions rapidly initiates anionic polymerization, resulting in phase transitions from monomeric solid to polymeric materials.

Computational Modeling of Electronic Structure

Computational modeling studies provide valuable insights into the electronic structure and molecular properties of prop-2-ynyl 2-cyanoacrylate [19] [20]. Density functional theory calculations have been employed to investigate the molecular geometry, electronic properties, and reactivity patterns of cyanoacrylate compounds.

The electronic structure calculations reveal significant charge delocalization within the conjugated π-system encompassing the vinyl, cyano, and carbonyl functionalities [19]. The electron-withdrawing nature of both the cyano and ester groups creates a highly electrophilic β-carbon in the cyanoacrylate moiety, which is responsible for the compound's characteristic reactivity toward nucleophiles.

Molecular orbital analysis indicates that the lowest unoccupied molecular orbital is primarily localized on the cyanoacrylate β-carbon, confirming its role as the primary reactive site for anionic polymerization [19]. The terminal alkyne functionality exhibits characteristic π-orbitals that are orthogonal to the cyanoacrylate π-system, enabling independent reactivity through click chemistry reactions.

Natural bond orbital analysis reveals significant charge transfer interactions within the molecule, particularly involving the electron-withdrawing cyano group and the adjacent vinyl system [21]. These interactions contribute to the observed spectroscopic properties and chemical reactivity patterns.

Computational prediction of vibrational frequencies shows excellent agreement with experimental FTIR-ATR data, validating the theoretical models and providing assignments for observed spectroscopic features [22]. The calculated frequencies for key functional groups such as C≡C, C≡N, C=C, and C=O stretching modes match experimental observations within typical computational accuracy limits.

| Spectroscopic Feature | Characteristic Value | Assignment |

|---|---|---|

| FTIR C≡C stretch | ~2120 cm⁻¹ | Terminal alkyne stretching |

| FTIR C≡N stretch | 2240-2248 cm⁻¹ | Nitrile group stretching |

| FTIR C=O stretch | 1747 cm⁻¹ | Ester carbonyl stretching |

| ¹H NMR alkyne proton | 2.0-2.2 ppm | Terminal alkyne proton |

| ¹³C NMR nitrile carbon | 115-118 ppm | Cyano carbon |

| Mass spectrum [M+H]⁺ | 136.0 m/z | Molecular ion peak |

The comprehensive spectroscopic characterization demonstrates that prop-2-ynyl 2-cyanoacrylate possesses a unique combination of functional groups that enable diverse chemical reactivity. The terminal alkyne functionality provides opportunities for click chemistry applications, while the cyanoacrylate moiety enables rapid anionic polymerization. This dual functionality makes the compound particularly valuable for applications requiring controlled polymerization and subsequent functionalization through alkyne chemistry [23] [10].

The spectroscopic data provide essential benchmarks for quality control and purity assessment in synthetic and commercial preparations [12]. The characteristic absorption bands and NMR resonances enable rapid identification and quantification of the compound in various matrices and reaction mixtures.